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Compound of Interest

Tert-butyl 4-(2-ethoxy-2-
Compound Name: o
oxoethyl)piperidine-1-carboxylate

Cat. No.: B163902

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 4-(2-ethoxy-2-
oxoethyl)piperidine-1-carboxylate, a versatile heterocyclic building block with significant
applications in modern medicinal chemistry and drug development. The document details its
fundamental physicochemical properties, outlines a representative synthetic pathway with
mechanistic insights, and explores its critical role as a linker in the development of Proteolysis
Targeting Chimeras (PROTACS). Furthermore, this guide presents standardized protocols for
analytical characterization and quality control, ensuring researchers and drug development
professionals can confidently integrate this compound into their workflows. Safety and handling
considerations are also addressed to promote best laboratory practices.

Core Physicochemical Properties and Structure

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a key intermediate in organic
synthesis, valued for its bifunctional nature. It incorporates a piperidine core, a common
scaffold in pharmacologically active molecules, which is protected by a tert-butoxycarbonyl
(Boc) group. The C4 position is functionalized with an ethyl acetate moiety, providing a reactive
handle for further chemical modification.

The Boc protecting group is instrumental in synthetic strategies. It deactivates the piperidine
nitrogen's nucleophilicity, preventing unwanted side reactions such as N-alkylation during the
modification of the C4 side chain. This group is stable under a wide range of non-acidic
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conditions but can be selectively and cleanly removed using mild acids (e.qg., trifluoroacetic

acid), allowing for subsequent functionalization of the piperidine nitrogen.

Table 1: Key Physicochemical Identifiers

Property Value Source(s)
tert-butyl 4-(2-ethoxy-2-

IUPAC Name oxoethyl)piperidine-1- N/A
carboxylate

CAS Number 135716-09-5 [11[2][3]

Molecular Formula C14H25NOa [2][3]

Molecular Weight 271.35 g/mol [2][3]

_ CCOC(=0O)CC1CCN(cc1)C(=
Canonical SMILES N/A

0)OC(C)(C)C

Appearance

White to light yellow powder or
crystal

[4]

Primary Application

PROTAC Linker, Heterocyclic
Building Block

[2](3]

Molecular Structure Diagram

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is typically

achieved via nucleophilic substitution, a foundational reaction in organic chemistry. Acommon

and efficient strategy involves the alkylation of a piperidine derivative with an ethyl haloacetate.

Representative Synthetic Workflow

A plausible and field-proven approach starts from 1-Boc-piperidine-4-methanol. The alcohol is

first converted to a better leaving group, such as a tosylate, which is then displaced by a

suitable carbon nucleophile. However, a more direct route involves the Wittig or Horner-
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Wadsworth-Emmons reaction followed by reduction. An even more direct synthesis involves

the nucleophilic substitution of ethyl bromoacetate with the enolate of N-Boc-4-piperidone,

though this can be complex.

A straightforward conceptual pathway is the alkylation of a pre-formed enolate. The causality

behind this choice is robust control over C-C bond formation at the desired position.

1-Boc-4-(hydroxymethyl)piperidine

1. Oxidation (e.g., PCC, Swern)
2. Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent)

Hydrogenation (e.g., Hz, Pd/C)

Oxidation & Wittig Reaction

Y

(o,B-unsaturated ester)

tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Alkene Reduction

4

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Click to download full resolution via product page

Caption: Conceptual synthetic workflow diagram.

Mechanistic Insight:

» Oxidation: The primary alcohol on the Boc-protected piperidine is oxidized to an aldehyde.

The choice of mild conditions (like Swern or Dess-Martin periodinane) is critical to avoid

over-oxidation or side reactions.

» Wittig Reaction: The resulting aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, readily

undergoes a Wittig reaction with a stabilized ylide like ethyl

(triphenylphosphoranylidene)acetate. This step efficiently forms the carbon-carbon double

bond and installs the ethyl ester functionality, yielding an a,B-unsaturated ester.

¢ Reduction: The final step is the reduction of the carbon-carbon double bond. Catalytic

hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method
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for selectively reducing the alkene without affecting the ester or the Boc-protecting group.
This delivers the target saturated compound with high fidelity.

Applications in Drug Discovery: The PROTAC Linker

A primary and high-value application of this molecule is its use as a building block for PROTAC
linkers.[2] PROTACS are heterobifunctional molecules designed to recruit a target protein to an
E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the
proteasome.[2]

The linker component of a PROTAC is not merely a spacer; its length, rigidity, and chemical
composition are critical for optimizing the formation of a stable and productive ternary complex
between the target protein, the PROTAC, and the E3 ligase. The piperidine scaffold provides a
semi-rigid structural element that can help orient the two ends of the PROTAC in a favorable
conformation.

E3 Ubiquitin Ligase Ternary Complex Formation

53 Ligase Ligand Ternary Complex Formation o
) Ternary Complex Formation T

(Warhead

Linker (Piperidine Core)

Target Protein

Click to download full resolution via product page
Caption: Role of the linker in PROTAC mechanism.

The ethyl ester of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can be
hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled via standard
amide bond formation chemistry to an amine-functionalized E3 ligase ligand (e.g., derived from
pomalidomide or VHL ligands). Following this coupling, the Boc group on the piperidine
nitrogen is removed to reveal the secondary amine, which can then be alkylated or acylated
with a warhead that binds the target protein.

Analytical and Quality Control Protocols
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To ensure the identity, purity, and stability of the compound, a series of analytical tests are
required. The following protocols are self-validating systems for routine quality control.

Protocol 1: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

This protocol validates the purity of the compound and detects any synthesis-related impurities
or degradation products.

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 pum particle
size).

Mobile Phase Preparation:

o Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Acetonitrile.

Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final
concentration of 1 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

o

[¢]

Injection Volume: 10 pL.

o

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

o

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return
to initial conditions and equilibrate for 3 minutes.

o Data Analysis: Integrate the peak area of the main component and any impurities. Purity is
calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of 295% is
typically acceptable for use as a building block.[3]
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Protocol 2: Structural Confirmation by Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by analyzing the chemical environment of
the hydrogen (*H) and carbon (33C) atoms.

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated
chloroform (CDCls).

e 1H NMR Acquisition:
o Acquire a standard proton spectrum.
o Expected Resonances:
» Asinglet around 1.45 ppm (9H) corresponding to the tert-butyl protons of the Boc group.

= A quartet around 4.12 ppm (2H) and a triplet around 1.25 ppm (3H) for the ethyl ester
group (-OCH2CHs).

= A multiplet structure for the piperidine ring protons, typically between 1.1-2.8 ppm.

= Adoublet around 2.2 ppm (2H) for the methylene protons adjacent to the carbonyl
group (-CH2COO0-).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Expected Resonances:

= Signals for the Boc group carbons (~28.4 ppm for methyls, ~79.5 ppm for the
guaternary carbon).

= Signals for the ethyl ester carbons (~14.2 ppm for CHs, ~60.3 ppm for OCHz).

= Signals for the piperidine ring carbons.
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» Carbonyl signals for the ester (~172 ppm) and the carbamate (~154 ppm).

« Interpretation: The observed chemical shifts, integrations, and coupling patterns must be
consistent with the proposed structure.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While this specific
compound has not been exhaustively studied for its toxicological properties, data from
structurally related molecules suggest it should be handled with care.

e General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.
Avoid breathing dust, fumes, or vapors.[5][6] Avoid contact with skin and eyes.[6]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with
side-shields, a lab coat, and chemical-resistant gloves.[5]

e Hazards: May cause skin, eye, and respiratory tract irritation.[7][8]

e Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible
materials such as strong oxidizing agents and strong acids.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow the product to enter drains.[5]

Disclaimer: This information is for research purposes only and is not intended for medical or
diagnostic use. Always consult the material safety data sheet (MSDS) provided by the supplier
before handling the compound.[1][8]

Conclusion

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a well-defined chemical entity
with significant utility in synthetic and medicinal chemistry. Its pre-protected piperidine core
combined with a modifiable ester side chain makes it an ideal building block for complex
molecular architectures. Its demonstrated role in the construction of PROTAC linkers highlights
its importance in the development of next-generation therapeutics. The standardized analytical
protocols provided herein offer a robust framework for quality assurance, enabling researchers
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to employ this versatile reagent with a high degree of confidence in their drug discovery and
development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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